molecular formula C32H34N3NaO7S2 B075185 C.I. Acid Violet 15 CAS No. 1324-50-1

C.I. Acid Violet 15

Cat. No. B075185
CAS RN: 1324-50-1
M. Wt: 659.8 g/mol
InChI Key: WQZNLMYQHGWSHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The degradation of similar dyes, such as Acid Violet 17, has been studied using advanced oxidation processes (AOPs). These processes involve the use of hydrogen peroxide and peracetic acid as oxidizing agents .

Scientific Research Applications

  • Electrochemical and Photoelectrochemical Treatment : A study investigated the electrochemical and photoelectrochemical oxidation of C.I. Acid Violet 1, which is similar to C.I. Acid Violet 15, using a titanium electrode coated with TiO2 and RuO2. It was found that combined electrochemical and photochemical oxidation increased the dye conversion effectiveness to 57% based on Total Organic Carbon (TOC) (Socha, Sochocka, Podsiadły, & Sokołowska, 2007).

  • Photocatalytic Degradation : Another research focused on the photocatalytic degradation of a mixture of dyes including Crystal Violet, also known as C.I. Basic Violet 3, using Ag+ doped TiO2 under UV irradiation. The study revealed significant degradation of the dyes, indicating the potential for environmental applications in dye removal from wastewater (Gupta, Pal, & Sahoo, 2006).

  • Environmental Toxicity : A study on the sublethal effects of synthetic dyes including C.I. Acid Violet 66, which is structurally related to C.I. Acid Violet 15, on rainbow trout, found that these dyes did not cause severe histological damage to the fish, suggesting a relatively lower environmental toxicity at certain concentrations (Marlasca, Valiés, Riva, & Crespo, 1992).

  • Electrical and Dielectric Properties : The electrical and dielectrical properties of C.I. Basic Violet 10, similar to C.I. Acid Violet 15, were studied, and it was found to behave like organic semiconductors. This suggests potential applications in the field of materials science and electronics (Mansour, Yahia, & Yakuphanoglu, 2010).

  • Decolorization using Enzymatic Methods : A study explored the use of horseradish peroxidase enzyme for decolorizing anthraquinonic dyes, including C.I. Acid Violet 109, from wastewater. This approach showed high effectiveness, opening up avenues for biotechnological applications in wastewater treatment (Šekuljica et al., 2015).

  • Safety Assessment in Cosmetics : A safety assessment of Acid Violet 43, which is in the same class as C.I. Acid Violet 15, indicated it is safe for use in hair dye formulations, highlighting its relevance in cosmetic applications (Fiume, 2001).

Mechanism of Action

The mechanism of action of similar dyes involves the dye molecules dissociating into positive and negative ions that penetrate through the wall and membrane of bacterial cells. The positive ions interact with negatively charged components of bacterial cells, including the lipopolysaccharide on the cell wall, the peptidoglycan, and DNA .

Safety and Hazards

The safety data sheet for a similar dye, Crystal Violet, advises against its use in food, drugs, pesticides, or biocidal products .

Future Directions

The division between similar dyes is becoming increasingly blurred, and it is not intended that this will become a precedent for any other chemical types introduced in the future .

Relevant Papers Several papers have been published on the topic of Acid Violet dyes. One paper discusses the purification of textile effluents containing C.I. Acid Violet 1, comparing adsorptive removal versus hydrogen peroxide and peracetic acid-based advanced oxidation . Another paper verifies the performance of different advanced oxidation processes in the degradation of the dye Acid Violet 17 .

properties

IUPAC Name

sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-2-sulfonatoanilino)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-27-17-8-21(2)18-30(27)43(36,37)38)31(44(39,40)41)19-26(29)32(22-9-13-24(14-10-22)34(3)4)23-11-15-25(16-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZNLMYQHGWSHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=C(C=C(C=C4)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N3NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927664
Record name C.I. Acid Violet 15, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1324-50-1
Record name Xylene Blue BR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl][2-ethoxy-4-[(4-methylsulfophenyl)amino]-5-sulfophenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Violet 15, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[[4-(dimethylamino)phenyl][2-ethoxy-5-sulphonato-4-(sulphonato-p-toluidino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Acid Violet 15
Reactant of Route 2
Reactant of Route 2
C.I. Acid Violet 15
Reactant of Route 3
Reactant of Route 3
C.I. Acid Violet 15
Reactant of Route 4
Reactant of Route 4
C.I. Acid Violet 15
Reactant of Route 5
Reactant of Route 5
C.I. Acid Violet 15
Reactant of Route 6
Reactant of Route 6
C.I. Acid Violet 15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.